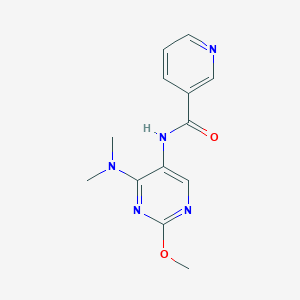![molecular formula C21H16ClF3N2O3 B2414191 [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate CAS No. 926465-26-1](/img/structure/B2414191.png)
[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate is a complex organic compound. Its structure includes a pyrrol ring with methyl groups, a trifluoromethylphenyl substituent, and a pyridine-3-carboxylate moiety, making it a molecule of significant interest in various fields such as medicinal chemistry and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: : The synthesis can begin with the reaction of 2,5-dimethylpyrrole with 3-(trifluoromethyl)benzaldehyde under acidic conditions to form the key intermediate, [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanol. This intermediate then undergoes oxidation to yield [2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methanal.
Route 2: : Coupling this aldehyde with 2-chloropyridine-3-carboxylate using suitable catalysts and conditions, such as a base like triethylamine, facilitates the formation of our target compound through nucleophilic substitution.
Industrial Production Methods
Scalable Synthesis: : In industrial settings, this compound can be synthesized via continuous flow reactions to enhance yield and reduce reaction times. This method involves using fixed-bed reactors and optimizing temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrol ring.
Reduction: : Reduction reactions can target the carbonyl groups within the compound.
Substitution: : Nucleophilic substitution reactions are common, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: : Reagents like potassium permanganate or chromic acid.
Reducing Agents: : Sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Alkyl halides or amines can be used for substitution reactions.
Major Products Formed
Oxidation Products: : Derivatives where the pyrrol ring is oxidized to a corresponding pyrrolone.
Reduction Products: : Alcohols and reduced ketones.
Substitution Products: : Various pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, it's used as an intermediate in the preparation of complex molecules.
Biology: : The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: : Researchers are exploring its use in drug development, particularly as a precursor to novel therapeutic agents.
Industry: : In materials science, it's used to develop new materials with specific electronic or optical properties.
Mechanism of Action
Mechanism
The compound interacts with biological systems mainly through binding to active sites of enzymes or receptors due to its unique structural features.
The trifluoromethyl group enhances lipophilicity, aiding in membrane permeability.
Molecular Targets and Pathways
Enzymes: : It can inhibit specific enzymes by mimicking the natural substrate.
Pathways: : The compound affects metabolic pathways, potentially leading to the development of new pharmaceuticals.
Comparison with Similar Compounds
Unique Features
The presence of both a trifluoromethylphenyl group and a pyridine-3-carboxylate sets it apart from similar compounds.
It possesses a distinct combination of electronic and steric properties.
Similar Compounds
[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one: : Similar in having a trifluoromethylphenyl group.
2-Chloropyridine-3-carboxylate: : Similar base structure but lacks the complex substitutions.
And there you have it—an in-depth look at [2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate. Curious about anything else?
Properties
IUPAC Name |
[2-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-12-9-17(18(28)11-30-20(29)16-7-4-8-26-19(16)22)13(2)27(12)15-6-3-5-14(10-15)21(23,24)25/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHOVDQQHSBALK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)COC(=O)C3=C(N=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)
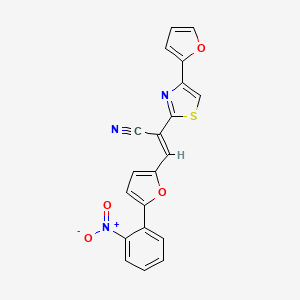
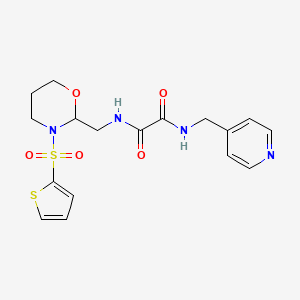
![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
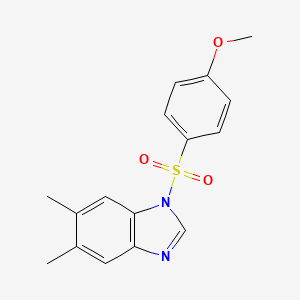
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2414125.png)
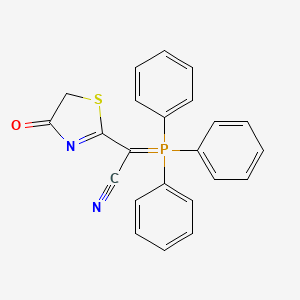
![N-(1,3-Benzodioxol-5-yl)-3-[[(E)-2-phenylethenyl]sulfonylamino]propanamide](/img/structure/B2414127.png)
![(E)-1-(4,6-difluorobenzo[d]thiazol-2-yl)azetidin-3-yl 3-(furan-2-yl)acrylate](/img/structure/B2414128.png)
![1-(benzo[d][1,3]dioxol-5-yl)-3-((3,4-dimethoxyphenethyl)amino)pyrazin-2(1H)-one](/img/structure/B2414129.png)
